![molecular formula C21H28O5 B14791622 (10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)
(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldosterone is a steroid hormone produced by the adrenal glands, specifically in the zona glomerulosa of the adrenal cortex. It plays a crucial role in regulating the balance of sodium and potassium in the body, which in turn helps control blood pressure and fluid balance . As a mineralocorticoid, aldosterone influences the reabsorption of sodium and the excretion of potassium in the kidneys, salivary glands, sweat glands, and colon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized from corticosterone, a steroid derived from cholesterol . The synthetic process involves several steps, including oxidation and reduction reactions, to convert corticosterone into aldosterone.
Industrial Production Methods: In industrial settings, aldosterone is often produced using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involves the extraction of aldosterone from biological samples using supported liquid extraction (SLE) with methyl tert-butyl ether (MtBE), followed by quantitation using an eight-point calibration curve .
Analyse Chemischer Reaktionen
Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) and bromine (Br₂).
Major Products: The primary product of these reactions is aldosterone itself, which is further metabolized into various intermediates and by-products in the body.
Wissenschaftliche Forschungsanwendungen
Aldosterone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some key applications include:
Chemistry: Used as a reference compound in analytical chemistry for the quantitation of steroid hormones.
Biology: Studied for its role in regulating electrolyte balance and blood pressure.
Medicine: Investigated for its involvement in conditions such as primary aldosteronism, hypertension, and heart failure
Industry: Utilized in the development of pharmaceuticals and diagnostic assays for hormone-related disorders.
Wirkmechanismus
Aldosterone exerts its effects by binding to mineralocorticoid receptors (MR) in the distal tubules and collecting ducts of the nephron in the kidneys . This binding increases the permeability of the apical membrane to sodium and potassium, activating the basolateral Na+/K+ pumps. This process leads to increased sodium reabsorption and potassium excretion, ultimately regulating blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Aldosterone is often compared with other mineralocorticoids and aldosterone receptor antagonists. Some similar compounds include:
Spironolactone: A synthetic steroid that acts as an aldosterone antagonist but has a higher incidence of side effects.
Eplerenone: Another aldosterone antagonist with better safety but lower potency compared to spironolactone.
Amiloride and Triamterene: Epithelial sodium channel blockers used in combination with thiazides and loop diuretics.
Aldosterone is unique in its specific role in regulating sodium and potassium balance, making it a critical hormone for maintaining homeostasis in the body.
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14?,15?,16?,17?,19?,20-,21+/m0/s1 |
InChI-Schlüssel |
PQSUYGKTWSAVDQ-GWOIKTRMSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C=O)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
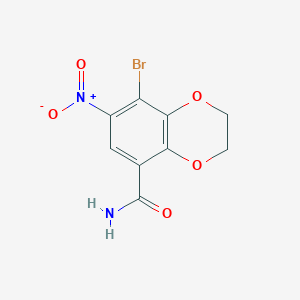
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
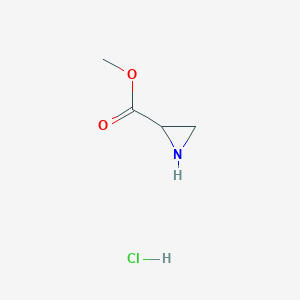

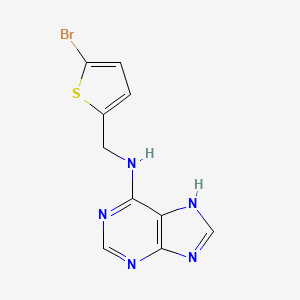
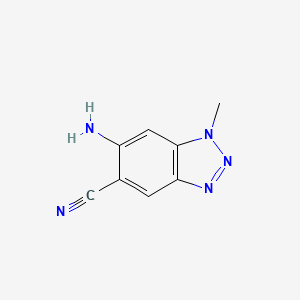
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)

![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
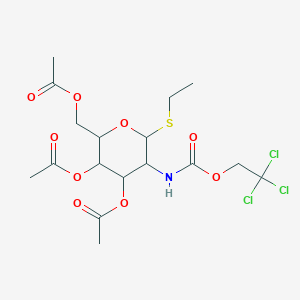
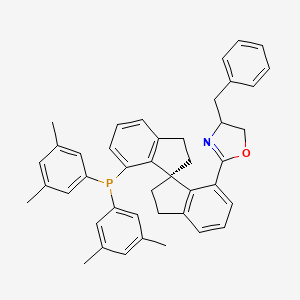
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
